molecular formula C13H10ClN3 B13043388 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine

2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine

Cat. No.: B13043388
M. Wt: 243.69 g/mol
InChI Key: YVOULYGHMYUIMD-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with 3-chlorobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyridine core .

Industrial Production Methods

Industrial production methods for this compound often involve the use of transition metal catalysts and high-throughput screening techniques to optimize yield and purity. The use of microwave-assisted synthesis and flow chemistry has also been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-A]pyrimidine
  • Imidazo[1,2-A]pyrazine
  • Imidazo[1,2-A]pyridine derivatives

Uniqueness

2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other similar compounds, it may exhibit higher potency or selectivity for certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

2-(3-chlorophenyl)imidazo[1,2-a]pyridin-7-amine

InChI

InChI=1S/C13H10ClN3/c14-10-3-1-2-9(6-10)12-8-17-5-4-11(15)7-13(17)16-12/h1-8H,15H2

InChI Key

YVOULYGHMYUIMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C=CC(=CC3=N2)N

Origin of Product

United States

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